molecular formula C13H21N5 B11034955 N-(4,6-Dimethyl-pyrimidin-2-yl)-azepane-1-carboxamidine

N-(4,6-Dimethyl-pyrimidin-2-yl)-azepane-1-carboxamidine

Cat. No.: B11034955
M. Wt: 247.34 g/mol
InChI Key: RUAFVGLQQYVIHB-UHFFFAOYSA-N
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Description

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-AZEPANECARBOXIMIDAMIDE is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an azepane ring attached to a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-AZEPANECARBOXIMIDAMIDE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4,6-trimethylpyrimidine with suitable reagents under controlled conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced through a series of reactions involving the formation of intermediates that are subsequently cyclized to form the azepane structure.

    Attachment of the Carboximidamide Group:

Industrial Production Methods

Industrial production of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-AZEPANECARBOXIMIDAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-AZEPANECARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-AZEPANECARBOXIMIDAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-AZEPANECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibacterial agent with a similar pyrimidine structure.

    Sulfadiazine: Another sulfonamide with a pyrimidine ring, used as an antibacterial agent.

    Sulfamerazine: A sulfonamide with a similar structure, used in combination with other sulfonamides for antibacterial purposes.

Uniqueness

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-AZEPANECARBOXIMIDAMIDE is unique due to its specific structural features, including the azepane ring and carboximidamide group. These structural elements may confer distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide

InChI

InChI=1S/C13H21N5/c1-10-9-11(2)16-13(15-10)17-12(14)18-7-5-3-4-6-8-18/h9H,3-8H2,1-2H3,(H2,14,15,16,17)

InChI Key

RUAFVGLQQYVIHB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCCCCC2)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCCCCC2)C

Origin of Product

United States

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